molecular formula C10H12ClNO2 B7791090 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

Cat. No.: B7791090
M. Wt: 213.66 g/mol
InChI Key: DOJLHSBHORQYDE-UHFFFAOYSA-N
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Description

1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has been studied for its potential pharmacological effects and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phenylalkylamine derivatives as starting materials, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride is unique due to its specific structural features and selective affinity for alpha-2 adrenergic receptors. This selectivity contributes to its potential therapeutic applications with a favorable ratio of therapeutic effects to side effects .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJLHSBHORQYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=CC3=C(C=C21)OCO3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-05-8
Record name 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15052-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tdiq (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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